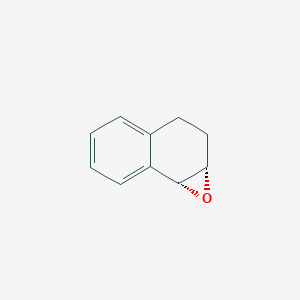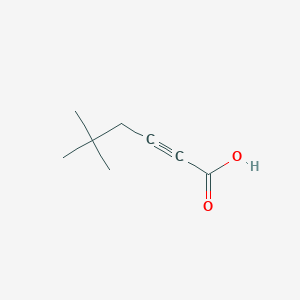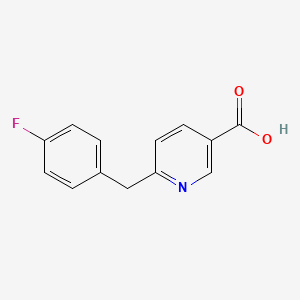
3-azido-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-azido-N-methylpropanamide is an organic compound that belongs to the class of azides Azides are known for their high reactivity due to the presence of the azido group (-N₃), which makes them valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azido-N-methylpropanamide typically involves the reaction of N-methylpropanamide with sodium azide. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the safe handling of the azide group, which is known for its explosive nature .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve a continuous flow process to minimize the risks associated with handling azides. The use of automated systems and stringent safety protocols would be essential to ensure the safe and efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-azido-N-methylpropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different functionalized derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Sodium azide is commonly used as the azide source.
Cycloaddition Reactions: Copper(I) catalysts are often employed in the Huisgen cycloaddition.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of azides.
Major Products Formed
Substitution Reactions: Various substituted amides.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Corresponding amines.
Scientific Research Applications
3-azido-N-methylpropanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-azido-N-methylpropanamide largely depends on the specific application. In bioorthogonal chemistry, the azido group reacts with alkynes to form stable triazoles via the Huisgen cycloaddition. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems . The azido group can also be reduced to an amine, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-azido-N-methylacetamide
- 3-azido-N-methylbutanamide
- 3-azido-N-methylpentanamide
Uniqueness
3-azido-N-methylpropanamide is unique due to its specific chain length and the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. Compared to other similar compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of applications in research and industry .
Properties
Molecular Formula |
C4H8N4O |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-azido-N-methylpropanamide |
InChI |
InChI=1S/C4H8N4O/c1-6-4(9)2-3-7-8-5/h2-3H2,1H3,(H,6,9) |
InChI Key |
QJKCPTNHCMJSHU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Chloromethyl)sulfanyl]-3-methoxypropane](/img/structure/B12312835.png)
![rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans](/img/structure/B12312842.png)



![[8,14-Diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12312912.png)



![1-Methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12312923.png)

![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans](/img/structure/B12312928.png)


